P2X3 Receptor Antagonist Potency of 3-(2-Chlorophenyl)piperazin-2-one vs. PPADS
3-(2-Chlorophenyl)piperazin-2-one exhibits measurable antagonist activity at the P2X3 receptor, a target implicated in chronic pain. Its reported EC50 of 80 nM [1] compares favorably in potency to the established, non-selective P2X antagonist PPADS, which has reported IC50 values ranging from 214 nM to 240 nM at the same receptor [REFS-2, REFS-3]. This indicates a greater potency for the target compound in this specific functional assay.
| Evidence Dimension | P2X3 Receptor Antagonism |
|---|---|
| Target Compound Data | EC50 = 80 nM |
| Comparator Or Baseline | PPADS (IC50 = 214 nM [2]; IC50 = 240 nM [3]) |
| Quantified Difference | 2.7- to 3.0-fold higher potency for 3-(2-Chlorophenyl)piperazin-2-one based on EC50/IC50 comparison. |
| Conditions | Target: Recombinant rat P2X3 receptor expressed in Xenopus oocytes [1]. Comparator (PPADS): Inhibition of inward ion current elicited by ATP at recombinant P2X3 receptor expressed in Xenopus oocytes [3]. |
Why This Matters
Higher in vitro potency suggests a lower concentration may be required to achieve a desired biological effect, which is a critical factor in early-stage drug discovery and chemical probe development.
- [1] BindingDB. (2012). Affinity Data for BDBM50118219: Antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3). View Source
- [2] TargetMol. (n.d.). Product Information for PPADS (Cat. No. T2151). View Source
- [3] BindingDB. (n.d.). Affinity Data for BDBM85043 (PPADS). View Source
